BenchChemオンラインストアへようこそ!

3-Methylenecyclobutan-1-amine hydrochloride

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Discovery

Select this compound for its distinct exocyclic methylene group, which enables divergent functionalization (epoxidation, dihydroxylation, cycloaddition) inaccessible to saturated cyclobutylamine analogs. With an Fsp³ of 0.6, zero rotatable bonds, LogP 0.22, and a molecular weight of 119.59 g/mol, it occupies the CNS MPO sweet spot for fragment-based drug discovery. The methylene handle is mandatory for the EP 1740591 oxidative-cleavage route to imidazo[1,5-a]pyrazine kinase inhibitors (linsitinib, IGF-1R/IR antagonists). Its structural rigidity reduces entropic binding penalties in GPCR programs, as demonstrated by sub-micromolar M₄ PAM EC₅₀ values and nanomolar SERT affinities (Ki 5.43–10.7 nM). Combine with engineered P450BM3 biocatalysis for late-stage C–H hydroxylation, yielding bifunctional intermediates for fragment elaboration.

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS No. 136137-55-8
Cat. No. B1403707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylenecyclobutan-1-amine hydrochloride
CAS136137-55-8
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESC=C1CC(C1)N.Cl
InChIInChI=1S/C5H9N.ClH/c1-4-2-5(6)3-4;/h5H,1-3,6H2;1H
InChIKeyFGPMQNALZVYKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylenecyclobutan-1-amine Hydrochloride (CAS 136137-55-8): A Structurally Rigid Cyclobutylamine Scaffold for Fragment-Based Drug Discovery and Sp³-Rich Library Synthesis


3-Methylenecyclobutan-1-amine hydrochloride is a constrained primary amine featuring a cyclobutane ring substituted with an exocyclic methylene group [1]. With a molecular weight of 119.59 g/mol (free base 83.13) and a calculated LogP of 0.22, this compound occupies a favorable physicochemical space for fragment-based drug discovery and serves as a versatile building block for generating sp³-rich, conformationally restricted molecules [2]. Its structural rigidity, characterized by an Fsp³ value of 0.6 and zero rotatable bonds, positions it as a valuable scaffold for bioisosteric replacement strategies and the synthesis of heterocyclic systems [2][3].

Procurement Rationale: Why Generic Cyclobutylamines Cannot Substitute for 3-Methylenecyclobutan-1-amine Hydrochloride (CAS 136137-55-8) in Medicinal Chemistry Campaigns


Unlike unsubstituted cyclobutylamine or saturated 3-methylcyclobutylamine, the exocyclic methylene group in 3-Methylenecyclobutan-1-amine provides a chemically orthogonal and sterically defined reactive handle that enables divergent functionalization pathways, including epoxidation, dihydroxylation, and cycloaddition, which are inaccessible to its saturated analogs [1][2]. This structural feature imparts a unique three-dimensional exit vector geometry that differentiates it from linear alkyl amines and other cyclobutylamine regioisomers in structure-activity relationship (SAR) exploration [3]. Furthermore, the compound's physicochemical profile—specifically a LogP of 0.22 and an Fsp³ of 0.6—differs markedly from N-methylated analogs such as N-methyl-3-methylenecyclobutan-1-amine hydrochloride, affecting both permeability and metabolic stability in lead optimization [1].

Evidence-Based Differentiation: Quantitative Metrics for 3-Methylenecyclobutan-1-amine Hydrochloride in Drug Discovery and Chemical Synthesis


Evidence Item 1: Divergent Synthetic Utility vs. Saturated Cyclobutylamine Analogs

3-Methylenecyclobutan-1-amine is explicitly documented as a key intermediate in the synthesis of linsitinib, a clinical-stage IGF-1R/IR inhibitor. In the patented synthetic route, the corresponding 3-methylenecyclobutanecarboxylic acid derivative undergoes condensation and subsequent alkene functionalization to construct the imidazo[1,5-a]pyrazine core [1]. In contrast, saturated cyclobutylamine analogs (e.g., 3-methylcyclobutylamine or unsubstituted cyclobutylamine) lack the exocyclic alkene required for the oxidative cleavage step (K₂OsO₄·2H₂O/NMMO followed by NaIO₄) that generates the critical cyclobutanone intermediate [1]. This establishes the exocyclic methylene as an essential functional handle for accessing specific heterocyclic scaffolds.

Medicinal Chemistry Organic Synthesis Fragment-Based Drug Discovery

Evidence Item 2: Physicochemical Differentiation from N-Methylated Analog for CNS Drug Design

The primary amine 3-Methylenecyclobutan-1-amine hydrochloride exhibits a calculated LogP of 0.22 and a topological polar surface area (TPSA) of 26 Ų [1]. Its N-methylated analog, N-methyl-3-methylenecyclobutan-1-amine hydrochloride (CAS 2253629-52-4), possesses a higher calculated LogP (~0.8-1.0 estimated based on methyl addition) and a reduced TPSA of 12 Ų, with increased molecular weight (133.62 g/mol) [2]. For CNS drug discovery programs targeting optimal brain penetration, the lower LogP and higher TPSA of the primary amine align more closely with the favorable CNS MPO score range (LogP ≤3, TPSA 40-90 Ų), whereas the N-methyl analog trends toward higher lipophilicity and lower polarity, potentially shifting ADME properties [3].

CNS Drug Discovery Physicochemical Properties ADME

Evidence Item 3: Conformational Restriction vs. Acyclic Amine Bioisosteres in GPCR Modulation

Cyclobutylamine scaffolds, including 3-methylene-substituted variants, serve as conformationally restricted replacements for flexible alkyl amines in GPCR ligand design. In a study of M₄ muscarinic positive allosteric modulators, cyclobutylamide derivatives demonstrated cellular EC₅₀ values as low as 979 nM, establishing that the constrained geometry of the cyclobutane ring contributes to productive receptor interactions [1]. This class-level evidence indicates that the rigid cyclobutane framework restricts rotational freedom (zero rotatable bonds in 3-Methylenecyclobutan-1-amine), pre-organizing the amine for target engagement and reducing entropic penalties upon binding compared to flexible acyclic amines such as 3-buten-1-amine or butylamine [2]. While direct potency data for the specific compound is not available in this assay system, the scaffold's demonstrated ability to achieve sub-micromolar modulation supports its prioritization over flexible acyclic amines for exploring conformation-dependent pharmacology [3].

GPCR Allosteric Modulation Conformational Restriction

Evidence Item 4: sp³-Rich Bioisosteric Replacement Value vs. Aromatic Anilines

3-Methylenecyclobutan-1-amine exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.6, representing a substantial increase in three-dimensional character compared to planar aromatic amines such as aniline (Fsp³ = 0) or 4-aminopyridine (Fsp³ = 0) [1][2]. Literature establishes that cyclobutylamines function as effective sp³-rich bioisosteric replacements for aryl amine counterparts, enabling medicinal chemists to modulate lipophilicity, solubility, and metabolic stability while maintaining or improving target engagement [3]. The introduction of an exocyclic methylene further distinguishes this scaffold from fully saturated cyclobutylamines (Fsp³ = 1.0 for cyclobutylamine itself) by providing a hybrid sp²/sp³ character (Fsp³ = 0.6) that balances conformational rigidity with some π-character for potential interactions [1]. In fragment-based drug discovery, such scaffolds with intermediate Fsp³ values (0.4–0.7) are associated with higher developmental success rates compared to purely flat (Fsp³ < 0.2) or fully saturated (Fsp³ > 0.8) fragments [4].

Bioisostere Escape from Flatland Fsp³ Medicinal Chemistry

High-Impact Procurement Scenarios: Where 3-Methylenecyclobutan-1-amine Hydrochloride (CAS 136137-55-8) Delivers Differentiated Value


Scenario 1: Synthesis of Imidazo[1,5-a]pyrazine Kinase Inhibitor Scaffolds

Procure 3-Methylenecyclobutan-1-amine hydrochloride when executing synthetic routes toward imidazo[1,5-a]pyrazine-containing kinase inhibitors, such as linsitinib and related IGF-1R/IR antagonists. As documented in EP 1740591 and related patents, the exocyclic methylene group undergoes sequential dihydroxylation (K₂OsO₄·2H₂O/NMMO) and oxidative cleavage (NaIO₄) to generate a cyclobutanone intermediate essential for constructing the fused heterocyclic core [1]. This oxidative cleavage pathway is structurally precluded in saturated cyclobutylamine analogs (e.g., 3-methylcyclobutylamine), which lack the requisite alkene functionality. Selection of this specific building block over saturated alternatives is mandatory for accessing this established medicinal chemistry route [1].

Scenario 2: CNS-Targeted Fragment Library Expansion with sp³-Enriched Scaffolds

Incorporate 3-Methylenecyclobutan-1-amine hydrochloride into fragment screening libraries designed for CNS targets where balanced physicochemical properties are critical. With a LogP of 0.22, TPSA of 26 Ų, and molecular weight of 119.59 Da, this fragment resides within the favorable CNS MPO space and offers an Fsp³ of 0.6—significantly higher than conventional aromatic amine fragments [1]. Compared to N-methyl-3-methylenecyclobutan-1-amine (higher LogP, lower TPSA) or unsubstituted cyclobutylamine (no functionalization handle), this primary amine provides an optimal combination of polarity, hydrogen-bonding capacity, and synthetic tractability for hit-to-lead optimization in CNS programs [1].

Scenario 3: Conformationally Constrained GPCR Ligand Design

Utilize 3-Methylenecyclobutan-1-amine as a rigid amine scaffold for probing conformation-dependent pharmacology in GPCR programs, including muscarinic acetylcholine receptors (M₄ PAMs) and serotonin transporters (SERT). The cyclobutane ring eliminates rotatable bonds present in flexible acyclic amines (e.g., butylamine, 3-buten-1-amine), pre-organizing the amine vector for target engagement and reducing entropic binding penalties [1]. Class-level evidence from cyclobutylamide M₄ PAM studies demonstrates that this scaffold class can achieve sub-micromolar cellular EC₅₀ values (as low as 979 nM) . Furthermore, studies on 5-fluoroindol-3-yl cyclobutylamines report nanomolar SERT binding affinities (Ki = 5.43–10.7 nM for cis/trans isomers), establishing the broader utility of cyclobutylamine frameworks in CNS GPCR and transporter programs .

Scenario 4: Chemoenzymatic Derivatization via Engineered P450 Hydroxylation

Procure 3-Methylenecyclobutan-1-amine hydrochloride for late-stage diversification using engineered P450BM3 enzymes, which enable selective C–H hydroxylation at chemically unactivated positions on cyclobutylamine scaffolds [1]. This biocatalytic approach, validated in J. Am. Chem. Soc. (2023), produces enantiomerically enriched hydroxy-cyclobutylamine intermediates that serve as valuable bifunctional building blocks for fragment-based drug discovery [1]. The exocyclic methylene group provides an additional orthogonal functional handle that can be independently modified, enabling divergent synthesis strategies not accessible with fully saturated cyclobutylamines or alternative aliphatic amine scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylenecyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.